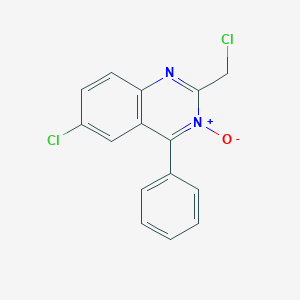

6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

Description

Properties

IUPAC Name |

6-chloro-2-(chloromethyl)-3-oxido-4-phenylquinazolin-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-9-14-18-13-7-6-11(17)8-12(13)15(19(14)20)10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDNKXWSTFABQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208241 | |

| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5958-24-7 | |

| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5958-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005958247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazoline, 6-chloro-2-(chloromethyl)-4-phenyl-, 3-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-(CHLOROMETHYL)-4-PHENYLQUINAZOLINE 3-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG87K5614 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide: A Key Intermediate in Benzodiazepine Synthesis

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, a critical intermediate in the manufacturing of widely used psychotherapeutic agents such as chlordiazepoxide and diazepam.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the synthetic strategy.

Introduction: The Significance of this compound

Quinazoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][3] Among these, this compound stands out as a pivotal precursor in the synthesis of 1,4-benzodiazepines, a class of drugs with significant therapeutic impact in treating anxiety, insomnia, and other neurological conditions.[1][4] The unique structural features of this quinazoline 3-oxide, including the reactive chloromethyl group and the N-oxide functionality, allow for its facile conversion into the diazepine ring system.[5]

Historically, the synthesis of this key intermediate involved the formation of an oxime from 2-amino-5-chlorobenzophenone, which often resulted in a challenging mixture of α and β isomers.[1] This guide focuses on a more streamlined and higher-yielding synthetic route that circumvents the problematic oxime formation, as detailed in seminal patents.[1][6] This improved process proceeds through novel intermediates, 2-chloroacetamido-5-chlorobenzophenone and 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone, ensuring a more efficient and reproducible synthesis.[1]

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-amino-5-chlorobenzophenone. The overall synthetic scheme is depicted below.

Caption: Overall synthetic workflow for this compound.

Starting Material: 2-Amino-5-chlorobenzophenone

The journey begins with 2-amino-5-chlorobenzophenone, a substituted aromatic ketone. Its synthesis is well-established, with common methods including the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride or the reduction of a benzisoxazole intermediate.[7][8] For the purpose of this guide, we will assume the availability of this starting material.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀ClNO | [7] |

| Molecular Weight | 231.68 g/mol | [7] |

| CAS Number | 719-59-5 | [7] |

| Appearance | Yellow crystalline powder | [7] |

| Melting Point | 96-98 °C | [7] |

| Solubility | Soluble in DMSO and methanol | [7] |

Step 1: Chloroacetylation of 2-Amino-5-chlorobenzophenone

The first crucial step is the chloroacetylation of the primary amino group of 2-amino-5-chlorobenzophenone. This reaction introduces the necessary two-carbon fragment that will ultimately form part of the quinazoline ring.

Reaction: 2-Amino-5-chlorobenzophenone reacts with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, to yield 2-chloroacetamido-5-chlorobenzophenone.[1][6]

Caption: Chloroacetylation of 2-amino-5-chlorobenzophenone.

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve 23.17 g (0.1 mole) of 2-amino-5-chlorobenzophenone in 200 ml of ethyl acetate in a suitable reaction vessel.[1]

-

Cool the stirred solution to 15°C using an ice-water bath.[1]

-

Slowly add 36.7 ml (0.11 mole) of 3 N aqueous sodium hydroxide solution, maintaining the temperature between 15° and 20°C.[1]

-

Continue stirring for a specified period, monitoring the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC).

-

Upon completion, the product, 2-chloroacetamido-5-chlorobenzophenone, can be isolated by standard work-up procedures.[1]

Causality and Expertise: The use of a biphasic system (ethyl acetate and aqueous NaOH) allows for the efficient neutralization of the hydrochloric acid generated during the acylation, driving the reaction to completion. Maintaining a low temperature is crucial to minimize potential side reactions. The choice of ethyl acetate as the organic solvent facilitates both the reaction and the subsequent product isolation.[1]

Step 2: Iminochloride Formation

The next step involves the conversion of the amide functionality in 2-chloroacetamido-5-chlorobenzophenone into an iminochloride. This is a key transformation that activates the molecule for the subsequent cyclization.

Reaction: 2-Chloroacetamido-5-chlorobenzophenone is treated with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to form the novel intermediate, 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.[1]

Experimental Protocol:

The patent literature describes this step as "subsequent iminochloride formation" leading to the next intermediate without providing a detailed standalone protocol. It is typically performed in situ or as part of a continuous process leading to the final cyclization.[1][6]

Mechanistic Insight: The reaction likely proceeds through the activation of the amide oxygen by the chlorinating agent, followed by nucleophilic attack of chloride and subsequent elimination to form the iminochloride. This transformation is critical as it generates a highly electrophilic carbon atom, which is susceptible to intramolecular attack by the aromatic ring in the final cyclization step.

Step 3: Cyclization to this compound

The final step is the intramolecular cyclization of the 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone intermediate to yield the desired product.

Reaction: The iminochloride intermediate undergoes an intramolecular electrophilic substitution reaction, followed by aromatization and N-oxide formation to give this compound.[1]

Caption: Cyclization to form the quinazoline 3-oxide ring system.

Experimental Protocol:

-

The crude 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone from the previous step is dissolved in a suitable solvent such as methylene chloride.[1]

-

The reaction mixture is typically heated to effect cyclization.

-

After the reaction is complete, the solution is worked up. This may involve washing with an aqueous sodium carbonate solution.[1]

-

The organic layer is separated, and the solvent is replaced with n-hexane to induce crystallization.[1]

-

The crystalline product is collected by filtration, washed with hexane, and dried to afford this compound.[1]

Yield and Purity: This improved process is reported to provide the desired intermediate in high yield.[1] The final product can be obtained as a crystalline solid with a melting point of 132°-134°C.[1]

| Parameter | Value | Reference(s) |

| Melting Point | 132°-134°C | [1] |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O | [1] |

| Elemental Analysis (Calculated) | C, 59.03%; H, 3.30%; N, 9.18%; Cl, 23.24% | [1] |

| Elemental Analysis (Found) | C, 59.23%; H, 3.64%; N, 9.37%; Cl, 23.26% | [1] |

Trustworthiness and Self-Validation

The protocols described herein are derived from patented procedures, which have undergone rigorous examination and validation.[1][6] The self-validating nature of this synthesis lies in the characterization of the intermediates and the final product. The distinct physicochemical properties, such as melting point and elemental analysis, serve as reliable checkpoints to ensure the identity and purity of the synthesized compounds at each stage. Furthermore, the high yield reported for this improved process attests to its efficiency and robustness, minimizing the formation of difficult-to-separate byproducts that were a drawback of earlier synthetic routes.[1]

Conclusion

The synthesis of this compound via the chloroacetylation of 2-amino-5-chlorobenzophenone represents a significant advancement in the production of this key pharmaceutical intermediate. By avoiding the formation of oxime isomers, this pathway offers a more reliable and higher-yielding route, which is crucial for large-scale manufacturing. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize benzodiazepines and other related therapeutic agents.

References

- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.

-

2-Amino-5-chlorobenzophenone. Wikipedia. [Link]

-

Synthesis of 2-amino-5-chlorobenzophenone. PrepChem.com. [Link]

-

Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. [Link]

-

Preparation method of 2-amino-5-chlorobenzophenone oxime. Eureka | Patsnap. [Link]

-

Preparation method of 2-amino-5-chlorobenzophenone. Eureka | Patsnap. [Link]

- Process for the preparation of 2-aminobenzophenone-alpha-oximes.

-

6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. PMC - NIH. [Link]

- Amino substituted benzophenone oximes and derivatives thereof.

-

Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry. [Link]

- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.

-

(PDF) 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. [Link]

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. ResearchGate. [Link]

-

Quinazolines and 1,4-Benzodiazepines. II.1 The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino Derivatives of 7-Chloro-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry - ACS Publications. [Link]

-

One-step synthesis of quinazoline 3-oxides 4. ResearchGate. [Link]

-

This compound. precisionFDA. [Link]

-

2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. PubChem. [Link]

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

- Preparation method of 2-chloracetylamino-5-nitro benzophenone.

- Preparation method of high-purity clonazepam.

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]

-

Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.

- Novel method for preparing chlordiazepoxide.

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

A Short Review on Quinazoline Heterocycle. Volume 10, Issue 5, May 2021. [Link]

Sources

- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ijirset.com [ijirset.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

This guide provides a comprehensive technical analysis of the crystal structure of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, a molecule of significant interest in medicinal chemistry. Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the experimental and computational methodologies employed in modern crystallography.

Introduction: The Significance of Quinazoline Scaffolds

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[1][3][6][7] The versatility of this heterocyclic core allows for substitutions that can modulate its biological activity, making it a frequent target for synthetic chemists. The title compound, this compound, is a key intermediate in the synthesis of important psychotherapeutic agents like chlordiazepoxide and diazepam.[8] The presence of the N-oxide functionality and chloro-substituents can significantly influence the molecule's electronic properties, stability, and intermolecular interactions, all of which are critical for its behavior in a biological system.

The primary objective of this guide is to elucidate the single-crystal X-ray diffraction analysis of this compound, providing a detailed narrative of the process from crystal growth to the final structural interpretation. This analysis offers a foundational understanding of the molecule's solid-state conformation and the non-covalent interactions that govern its crystal packing.

Experimental Workflow: From Synthesis to Structure Solution

The journey to understanding a crystal structure begins with the synthesis of high-quality single crystals and culminates in the refinement of a crystallographic model.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process, often starting from 2-amino-5-chlorobenzophenone.[8] A common route involves chloroacetylation followed by cyclization to form the quinazoline ring system.[8] Subsequent oxidation yields the target N-oxide.[9][10][11]

Protocol for Crystallization:

-

Dissolution: Dissolve the synthesized this compound in a suitable solvent or solvent mixture. A reported method utilizes a 1:1 mixture of toluene and methylene dichloride at 313 K.[9]

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This gradual process is crucial for the formation of well-ordered, single crystals suitable for X-ray diffraction.

-

Crystal Harvesting: Carefully select a crystal of appropriate size (typically 0.1-0.3 mm) with well-defined faces and no visible defects for mounting.[12]

The choice of solvent is critical; it must be one in which the compound has moderate solubility, allowing for a slow transition from the soluble to the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[13][14][15]

Experimental Setup:

-

Diffractometer: Data for the title compound was collected on an Agilent Xcalibur (Eos, Gemini) diffractometer.[9]

-

X-ray Source: The instrument is equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Temperature: Data collection is typically performed at low temperatures (e.g., 173 K) to minimize thermal vibrations of the atoms, resulting in a more accurate structure.[9]

-

Data Collection Strategy: The crystal is mounted on a goniometer head and rotated in the X-ray beam to collect a series of diffraction patterns at different orientations.[12][14][16]

The collected diffraction data, consisting of the positions and intensities of thousands of reflections, forms the basis for determining the crystal structure.

Structure Solution and Refinement

The process of converting the raw diffraction data into a three-dimensional molecular model involves two key stages: structure solution and refinement.

Workflow for Structure Solution and Refinement:

Caption: Workflow from raw diffraction data to the final refined crystal structure model.

Software: The SHELX suite of programs is widely used for the determination of small molecule crystal structures.[17][18]

-

SHELXT or SHELXS: These programs are used for the initial structure solution, employing direct methods or Patterson methods to determine the phases of the structure factors and generate an initial atomic model.[17][18]

-

SHELXL: This program is used for the refinement of the crystal structure against the experimental diffraction data.[19] The refinement process involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

The quality of the final refined model is assessed by several factors, including the R-factor, goodness-of-fit (S), and the residual electron density map. For the title compound, a final R-factor of 0.038 and a goodness-of-fit of 1.03 were reported, indicating a high-quality refinement.[9]

Crystal Structure Analysis of this compound

The crystallographic analysis reveals detailed information about the molecular geometry, conformation, and the intermolecular interactions that dictate the crystal packing.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀Cl₂N₂O |

| Formula Weight | 305.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2030 (3) |

| b (Å) | 14.3203 (5) |

| c (Å) | 11.8477 (4) |

| β (°) | 105.016 (4) |

| Volume (ų) | 1344.22 (9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.509 |

| Absorption Coefficient (mm⁻¹) | 0.48 |

| F(000) | 624 |

Data sourced from Acta Crystallographica Section E, 2014, 70, o440.[9]

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of this compound. A key conformational feature is the dihedral angle between the mean planes of the quinazoline ring system and the phenyl ring, which is reported to be 63.3 (4)°.[9] This significant twist is a result of steric hindrance between the two ring systems.

Bond lengths and angles within the molecule are within the expected ranges for similar structures. The N-oxide bond length is a characteristic feature that influences the electronic distribution within the quinazoline core.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the crystal of the title compound, these interactions include weak C—H···O hydrogen bonds and π–π stacking interactions.[9]

-

C—H···O Hydrogen Bonds: Pairs of molecules are linked into centrosymmetric dimers through weak C—H···O interactions, forming an R²₂(10) graph-set ring motif.[9] This type of interaction, while weak, plays a crucial role in the formation of the primary supramolecular synthons.

-

π–π Stacking Interactions: The crystal structure also exhibits weak π–π stacking interactions between the aromatic rings of adjacent molecules, with a minimum centroid–centroid separation of 3.6810 (8) Å.[9] These interactions contribute to the overall stability of the crystal packing.

Advanced Analysis: Hirshfeld Surface Analysis

To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis can be employed. This computational method provides a visual and quantitative way to explore the contacts between molecules in a crystal.[20][21][22][23][24]

Hirshfeld Surface Analysis Workflow:

Caption: A schematic of the workflow for performing Hirshfeld surface analysis.

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be visualized. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

For this compound, this analysis would be expected to quantitatively confirm the presence and relative importance of the C—H···O and π–π stacking interactions identified in the initial structural analysis.

Conclusion and Future Perspectives

The single-crystal X-ray diffraction analysis of this compound provides a detailed and unambiguous determination of its three-dimensional structure. This guide has outlined the experimental and computational workflow involved in such an analysis, from crystal growth to advanced computational modeling. The elucidated solid-state conformation and the network of intermolecular interactions are crucial for understanding the compound's properties and for the rational design of new quinazoline-based therapeutic agents.

Future work could involve co-crystallization studies with biologically relevant macromolecules to understand its binding modes, or computational docking studies guided by the experimentally determined conformation. The structural insights gained from this analysis serve as a valuable foundation for further research in the field of medicinal chemistry.

References

-

SHELX - A set of programs for crystal structure determination. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Molecules, 2023. Available at: [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scientific Research Publishing, 2023. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - Molecules, 2022. Available at: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - Molecules, 2022. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - Creative Biostructure. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. Available at: [Link]

-

SHELX - PaNdata Software Catalogue . Available at: [Link]

-

The Hirshfeld Surface - CrystalExplorer . Available at: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - National Center for Biotechnology Information. Available at: [Link]

-

User guide to crystal structure refinement with SHELXL - Reza Latifi. Available at: [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. Available at: [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. Available at: [Link]

-

Crystal structure refinement with SHELXL - National Center for Biotechnology Information. Available at: [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - National Center for Biotechnology Information. Available at: [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package - University of Illinois. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

-

Hirshfeld surface analysis - Royal Society of Chemistry. Available at: [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. Available at: [Link]

-

What is Single Crystal X-ray Diffraction? - YouTube. Available at: [Link]

- Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents.

-

Chemical structures of quinazoline 3-oxides (A) and... - ResearchGate. Available at: [Link]

-

6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - National Center for Biotechnology Information. Available at: [Link]

-

This compound - precisionFDA. Available at: [Link]

-

2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem. Available at: [Link]

-

Quinazoline - Wikipedia. Available at: [Link]

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - MDPI. Available at: [Link]

-

Structure of quinazoline-based drugs. - ResearchGate. Available at: [Link]

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 9. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. pulstec.net [pulstec.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 18. SHELX - PaNdata Software [software.pan-data.eu]

- 19. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 21. crystalexplorer.net [crystalexplorer.net]

- 22. researchgate.net [researchgate.net]

- 23. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

spectroscopic data for 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

An In-depth Technical Guide: Spectroscopic and Structural Characterization of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

Authored for: Researchers, Scientists, and Drug Development Professionals Pillar: Medicinal Chemistry & Analytical Science

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic and structural data for this compound (CAS No: 5958-24-7). As a pivotal intermediate in the synthesis of notable psychotherapeutic agents, including chlordiazepoxide and diazepam, its unambiguous characterization is critical for quality control, reaction monitoring, and drug development pipelines.[1] This document synthesizes data from foundational analytical techniques, including X-ray Crystallography, Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating experimental data with theoretical principles, this guide explains the causality behind spectral features and provides field-proven protocols for data acquisition. The narrative is grounded in authoritative sources to ensure scientific integrity, offering researchers a definitive reference for this key chemical entity.

Introduction and Significance

This compound is a heterocyclic compound featuring a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The molecule is further substituted with a chloro group at position 6, a chloromethyl group at position 2, a phenyl group at position 4, and an N-oxide at position 3. Its molecular formula is C₁₅H₁₀Cl₂N₂O, and it has a molecular weight of approximately 305.16 g/mol .[2][3]

The primary significance of this compound lies in its role as a precursor in the pharmaceutical industry.[1] The specific arrangement of its functional groups allows for chemical transformations into 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. Accurate spectroscopic identification is therefore not merely an academic exercise but a crucial step in ensuring the purity and identity of starting materials for Active Pharmaceutical Ingredient (API) synthesis.

Molecular and Physicochemical Properties

A summary of the key identifiers and computed properties for the title compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-2-(chloromethyl)-3-oxido-4-phenylquinazolin-3-ium | [2] |

| CAS Number | 5958-24-7 | [2][4] |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O | [2][5] |

| Molecular Weight | 305.16 g/mol | [3] |

| Monoisotopic Mass | 304.0170183 Da | [2] |

| XLogP3 | 3.3 | [2] |

| Melting Point | 132-134 °C | [1] |

General Analytical Workflow

The comprehensive characterization of a synthetic intermediate like this compound follows a logical, multi-technique approach. This ensures that every aspect of the molecule's identity, from its elemental composition to its three-dimensional structure, is confirmed.

Caption: Structure of this compound.

-

Aromatic Protons (Phenyl Ring, 5H): Expected to appear as a complex multiplet in the range of δ 7.40 - 7.80 ppm . The protons on the phenyl ring attached to C4 will have distinct chemical shifts.

-

Aromatic Protons (Quinazoline Ring, 3H): These protons are in different environments and should appear as distinct signals, likely in the range of δ 7.60 - 8.50 ppm . The proton at C5 will likely be a doublet, the one at C7 a doublet of doublets, and the one at C8 a doublet, reflecting their coupling to neighboring protons.

-

Chloromethyl Protons (CH₂, 2H): This group is adjacent to the electron-withdrawing quinazoline ring system. It is expected to appear as a sharp singlet (no adjacent protons to couple with) at a downfield chemical shift, likely in the range of δ 4.80 - 5.20 ppm .

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

Aromatic Carbons: A total of 12 carbons are in the two aromatic rings. Due to symmetry, some may overlap, but multiple distinct signals are expected in the δ 120 - 155 ppm region. The carbons directly attached to chlorine (C6), nitrogen (C4, C8a), and the N-oxide (C2, C4) will have characteristic chemical shifts.

-

Chloromethyl Carbon (CH₂Cl): This aliphatic carbon is attached to an electronegative chlorine atom and the aromatic system, leading to a downfield shift. It is expected to appear in the range of δ 40 - 50 ppm .

Conclusion

The analytical data for this compound presents a unique and identifiable spectroscopic fingerprint. The definitive solid-state structure is confirmed by X-ray crystallography, revealing a distinct non-planar conformation. Mass spectrometry validates the molecular weight and elemental composition through a characteristic M:M+2:M+4 isotopic pattern of 9:6:1. Infrared spectroscopy confirms the presence of key functional groups, including the aromatic systems, C-Cl bonds, and a diagnostic N-O stretch. While experimental NMR data is sparse, predictions based on its structure provide a reliable map for its ¹H and ¹³C chemical environments. This comprehensive guide serves as an authoritative resource for researchers, enabling confident identification and utilization of this important pharmaceutical intermediate.

References

-

Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

-

Yamuna, T. S., et al. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o440–o441. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 252909, Quinazoline 3-oxide. Available at: [Link]

-

International Journal of Innovative Research in Technology (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT, 12(7). Available at: [Link]

-

Bernstein, M. P., et al. (Date N/A). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Astrochemistry Laboratory. Available at: [Link]

- Bell, S. C., & Childress, S. J. (1976). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. US Patent 3,932,325.

-

Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 112828, 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. Available at: [Link]

-

Wang, J., et al. (2015). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry (2022). Supporting Information for Metal-Free Synthesis of 2-Substituted Quinazolines. Available at: [Link]

-

Yamamoto, Y., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 9. Available at: [Link]

-

ResearchGate (2019). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Available at: [Link]

-

ResearchGate (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Available at: [Link]

-

Farber, S., Wuest, H. M., & Meltzer, R. I. (1964). Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine. Journal of Medicinal Chemistry, 7(2), 235-237. Available at: [Link]

-

Sci-Hub (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Available at: [Link]

-

CAS Common Chemistry (Date N/A). 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. Available at: [Link]

-

Semantic Scholar (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Available at: [Link]

Sources

- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 2. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-CHLORO-2-(CHLOROMETHYL)-3-OXIDO-4-PHENYL-QUINAZOLINE | 5958-24-7 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

This document provides a comprehensive technical overview of the synthetic pathways and reaction mechanisms involved in the formation of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide. This compound is a pivotal intermediate in the synthesis of significant pharmaceutical agents, particularly those in the 1,4-benzodiazepine class, such as chlordiazepoxide and diazepam.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, validated experimental protocols, and a discussion of the causality behind the synthetic strategies.

Strategic Overview: Synthetic Pathways

The formation of the quinazoline 3-oxide core from a substituted benzophenone precursor is a classic example of heterocyclic synthesis. The principal starting material for this target molecule is 2-amino-5-chlorobenzophenone.[3] From this precursor, two primary synthetic routes have been established in the literature.

Route A: The Classical Oxime-Cyclization Pathway This is the most frequently described method, involving the initial conversion of the benzophenone's carbonyl group into an oxime. The second nitrogen atom required for the quinazoline ring is introduced via hydroxylamine. This oxime intermediate is then acylated and undergoes an intramolecular cyclocondensation to yield the final product.[2][4]

Route B: The Patented Amide-Iminochloride Pathway An alternative, high-yield process has been developed to circumvent potential issues with handling oxime isomer mixtures.[1] This pathway involves the initial acylation of the amino group, followed by the formation of an iminochloride intermediate which subsequently cyclizes.

This guide will dissect the mechanistic intricacies of both pathways, providing the underlying chemical logic for each transformation.

Figure 1: High-level overview of the two primary synthetic routes to the target compound.

The Classical Oxime-Cyclization Pathway (Route A)

This pathway represents the foundational chemistry for constructing quinazoline 3-oxides from 2-aminoaryl ketones.

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone Oxime

The initial step involves the conversion of the ketone's carbonyl group into an oxime. This functional group transformation is critical as it introduces the second nitrogen atom (N3 of the quinazoline ring) and provides the oxygen atom for the N-oxide functionality.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. Hydroxylamine (H₂NOH), typically liberated from its hydrochloride salt by a base like sodium hydroxide, acts as the nucleophile.[5] The lone pair on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the benzophenone. This is followed by proton transfer and subsequent dehydration (loss of a water molecule) to form the C=N double bond of the oxime.

Figure 2: Mechanism of oxime formation from 2-amino-5-chlorobenzophenone.

Experimental Protocol: Oxime Formation Adapted from CN105801477A[5]

-

To a 5 L reaction vessel, add ethanol (3450 mL).

-

With stirring, add 2-amino-5-chlorobenzophenone (490 g), hydroxylamine hydrochloride (185 g), and sodium hydroxide (200 g).

-

Seal the vessel and heat the mixture to reflux.

-

Maintain reflux for 3 hours to ensure complete reaction.

-

Upon completion, the reactant mixture contains 2-amino-5-chlorobenzophenone oxime. Post-reaction workup typically involves distillation of ethanol and purification.

Step 2: N-Acylation and Intramolecular Cyclocondensation

This is the key ring-forming step. The oxime intermediate is reacted with chloroacetyl chloride, which serves as the source for the C2 and the attached chloromethyl group of the quinazoline ring.

Mechanism:

-

N-Acylation: The primary amino group (-NH₂) of the benzophenone oxime is more nucleophilic than the oxime hydroxyl group. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride in a nucleophilic acyl substitution reaction. This forms an N-acyl intermediate.

-

Intramolecular Cyclization & Dehydration: Under acidic or thermal conditions, the oxime's hydroxyl group performs a nucleophilic attack on the adjacent amide carbonyl carbon. This intramolecular cyclization is entropically favored due to the proximity of the reacting groups. The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic quinazoline 3-oxide ring system.[2][6]

Figure 3: Mechanistic steps for the N-acylation and cyclocondensation reaction.

The Patented Amide-Iminochloride Pathway (Route B)

This improved process was developed to proceed in high yield while avoiding the formation of oxime isomers.[1] It strategically reorders the acylation and cyclization steps.

Step 1: Chloroacetylation of 2-Amino-5-chlorobenzophenone

The first step is the direct acylation of the starting material's amino group.

Mechanism: This is a standard nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom on the 2-amino group attacks the carbonyl carbon of chloroacetyl chloride. A chloride ion is subsequently eliminated, forming the stable amide, 2-chloroacetamido-5-chlorobenzophenone.

Experimental Protocol: Chloroacetylation Adapted from U.S. Patent 3,932,325[1]

-

Under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone (23.17 g, 0.1 mole) in ethyl acetate (200 mL).

-

Cool the stirred solution to 15°C.

-

Add chloroacetyl chloride (11.3 g, 0.1 mole) dropwise, maintaining the temperature at 15-20°C.

-

After the addition, stir the mixture at room temperature for 1 hour.

-

The reaction mixture, containing 2-chloroacetamido-5-chlorobenzophenone, can be used directly in the next step or worked up for isolation.

Step 2 & 3: Iminochloride Formation and Cyclization

This sequence transforms the amide and the original ketone carbonyl into a reactive intermediate that cyclizes to form the final product.

Mechanism: The patent describes the conversion of the 2-chloroacetamido-5-chlorobenzophenone intermediate to a subsequent iminochloride, which then cyclizes.[1] While the exact structure of the "2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone" intermediate named in the patent is ambiguous, the transformation involves activating the amide with a chlorinating agent like phosphorus pentachloride (PCl₅) in a solvent such as methylene chloride. This activation facilitates an intramolecular cyclization. The oxygen of the N-oxide is derived from the amide carbonyl group. The benzophenone's carbonyl carbon becomes C4 of the quinazoline ring, while the amide carbonyl carbon becomes C2.

Experimental Protocol: Cyclization Adapted from U.S. Patent 3,932,325[1]

-

To the solution of 2-chloroacetamido-5-chlorobenzophenone (0.1 mole) in ethyl acetate from the previous step, add methylene chloride (200 mL).

-

Cool the mixture to 0-5°C.

-

Add phosphorus pentachloride (20.8 g, 0.1 mole) portion-wise over 30 minutes, keeping the temperature below 10°C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Concentrate the solution to approximately half its volume.

-

Replace the solvent with n-hexane to induce crystallization.

-

Collect the crystalline material by filtration, wash with hexane, and dry to yield 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.

Data Summary

The following table summarizes key quantitative data for the patented high-yield process (Route B).

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield | Reference |

| 1. Acylation | 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | Ethyl Acetate | 15-20 | (Used in situ) | [1] |

| 2. Cyclization | 2-Chloroacetamido-5-chlorobenzophenone | Phosphorus pentachloride | Methylene Chloride | 0-25 | 60.6% (overall) | [1] |

Conclusion

The formation of this compound is a well-defined process in synthetic organic chemistry, crucial for the production of several benzodiazepine-based drugs. The classical synthesis via a 2-amino-5-chlorobenzophenone oxime intermediate provides a fundamental understanding of the necessary bond formations, involving N-acylation followed by an intramolecular cyclocondensation. An alternative, patented route starting with N-acylation followed by PCl₅-mediated cyclization offers a streamlined, high-yield process that avoids the complexities of handling oxime isomers. Understanding the causality of these mechanistic pathways—from the choice of nucleophile in the initial attack to the entropically favored ring-closing step—is essential for process optimization, troubleshooting, and the development of novel analogues in medicinal chemistry.

References

- Hromatka, O., & Sauter, F. (1976). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. U.S.

-

Naidoo, S., & Khanye, S. D. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7906. [Link]

- Zhang, J. (2016). Preparation method of 2-amino-5-chlorobenzophenone oxime.

-

Naidoo, S., & Khanye, S. D. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information. [Link]

-

Madabhushi, S., et al. (2014). One-step method for synthesis of 2,4-disubstituted quinazoline 3-oxides by reaction of a 2-aminoaryl ketone with a hydroxamic acid using Zn(OTf)2 as the catalyst. Tetrahedron Letters, 55(12), 1979-1982. (Referenced in[7])

-

Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o398. [Link]

- Sternbach, L. H., & Reeder, E. (1969). Process for the preparation of 2-aminobenzophenone-alpha-oximes. U.S.

- Sternbach, L. H., & Reeder, E. (1964). Amino substituted benzophenone oximes and derivatives thereof. U.S.

- Li, X. (2020). Preparation method of lorazepam intermediate.

Sources

- 1. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]

- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 5. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of Quinazoline-3-Oxide Derivatives: A Technical Guide for Drug Discovery

Introduction: Beyond a Synthetic Intermediate

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its derivatives are renowned for a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Within this prominent family, quinazoline-3-oxides have traditionally been viewed primarily as versatile synthetic intermediates, pivotal in the synthesis of benzodiazepines and various polycyclic compounds.[3] However, emerging research is beginning to shed light on the intrinsic biological activities of quinazoline-3-oxide derivatives themselves, revealing them as a class of compounds with untapped therapeutic potential. This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of quinazoline-3-oxide derivatives, designed for researchers, scientists, and professionals in drug development.

Synthesis and Chemical Transformation: Accessing the Core Scaffold

The synthesis of quinazoline-3-oxides is a critical first step in exploring their biological potential. Direct N-oxidation of a quinazoline nucleus often lacks selectivity and can result in low yields, necessitating the development of more robust synthetic strategies.[3][5] The most prevalent and effective methods are centered around the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes.

A representative synthetic pathway involves the acid-promoted intramolecular cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amides. This method provides a reliable route to 2,4-disubstituted quinazoline-3-oxides in good yields.[5]

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazoline-3-Oxides

This protocol describes a general procedure for the synthesis of a 2,4-disubstituted quinazoline-3-oxide via trifluoroacetic acid (TFA)-mediated intramolecular cyclization.

Rationale: TFA is a strong acid that effectively catalyzes the intramolecular cyclization of the oxime precursor. The reflux condition provides the necessary energy to overcome the activation barrier of the reaction, leading to the formation of the stable quinazoline-3-oxide ring system.

Materials:

-

N-[2-(1-hydroxyiminoethyl)phenyl]amide derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve the N-[2-(1-hydroxyiminoethyl)phenyl]amide derivative (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2,4-disubstituted quinazoline-3-oxide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structure.

Spectrum of Biological Activities of Quinazoline-3-Oxide Derivatives

While extensively used as synthetic precursors, quinazoline-3-oxides and their immediate precursors, 1,2-dihydroquinazoline-3-oxides, possess inherent biological activities that are of growing interest.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of quinazoline-3-oxide derivatives against various cancer cell lines. This suggests that the N-oxide functionality may contribute directly to the anticancer effect, rather than merely serving as a synthetic handle. For instance, certain quinazoline-3-oxide derivatives have been evaluated for their cytotoxic activities against human leukaemia HL-60 cells, showing significant toxicity under hypoxic conditions.[5][6] Additionally, their precursors, 1,2-dihydroquinazoline 3-oxides, have shown moderate cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.[7]

| Compound Class | Cell Line | Activity | Reference |

| Quinazoline-3-Oxides | Human Leukaemia (HL-60) | Cytotoxic, with 5-fold higher toxicity under hypoxic conditions for some derivatives. | [5][6] |

| 1,2-Dihydroquinazoline 3-Oxides | Breast Cancer (MCF-7) | Moderate cytotoxicity (IC50 values in the range of 10.38–25.48 µM). | [7] |

| 1,2-Dihydroquinazoline 3-Oxides | Lung Cancer (A549) | Moderate cytotoxicity (IC50 values in the range of 11.39–20.00 µM). | [7] |

Anti-inflammatory and Bronchodilatory Activity

An interesting and distinct area of biological activity for quinazoline-3-oxides is in the modulation of inflammatory responses. Specific 2-alkyl/cycloalkyl substituted 4-methylquinazoline 3-oxides have been identified as pulmonary-selective inhibitors of ovalbumin-induced, leukotriene-mediated bronchoconstriction.[5] This finding points towards their potential application in treating respiratory diseases such as asthma. The most active compounds in this series typically feature a methyl group at the 4-position and a medium-sized branched alkyl group at the 2-position.[5]

Antimicrobial and Antiviral Potential

The broader quinazoline family is well-known for its antimicrobial and antiviral properties.[8][9] While specific data on the antimicrobial and antiviral activities of quinazoline-3-oxides is still emerging, their structural similarity to other active quinazolines suggests that this is a promising area for future investigation. The N-oxide group can alter the electronic properties and polarity of the molecule, which may enhance its interaction with microbial or viral targets.

Mechanisms of Biological Action: The Role of the Quinazoline Scaffold

The biological activity of quinazoline derivatives is often attributed to their ability to interact with key enzymes and receptors in cellular signaling pathways. A predominant mechanism, particularly for anticancer activity, is the inhibition of protein tyrosine kinases.

Inhibition of EGFR Signaling Pathway

Many quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. EGFR is a crucial receptor in pathways that control cell growth, proliferation, and survival.[7] The quinazoline scaffold is highly effective at competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling cascade that leads to uncontrolled cell proliferation in cancer.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

Sources

- 1. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New derivatives of quinazoline and 1, 2-dihydroquinazoline n3-oxide with expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 9. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review [ouci.dntb.gov.ua]

The Lynchpin of a Revolution: A Technical Guide to 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide in Benzodiazepine Synthesis

This guide provides an in-depth exploration of the pivotal role of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide in the synthesis of first-generation benzodiazepines. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic synthetic pathway, underscored by mechanistic insights and practical considerations. The serendipitous discovery of chlordiazepoxide by Leo Sternbach in the 1950s, stemming from research on quinazoline-3-oxides, marked a paradigm shift in the management of anxiety and related disorders.[1][2][3][4][5] This document revisits the core chemistry that launched a new era in psychopharmacology.

The Strategic Importance of the Quinazoline 3-Oxide Scaffold

The selection of this compound as a synthetic precursor was not a random choice but rather a culmination of systematic, albeit initially misdirected, research into the pharmacological potential of quinazoline-3-oxides.[2] The true genius of this intermediate lies in its inherent chemical reactivity, which facilitates a fascinating and efficient ring expansion to the seven-membered diazepine ring system.

The N-oxide functionality is not a mere spectator in this transformation. It serves two critical purposes:

-

Activation of the C2 Position: The electron-withdrawing nature of the N-oxide group polarizes the quinazoline ring, rendering the C2 position highly susceptible to nucleophilic attack. This is a key step in initiating the ring expansion cascade.

-

Facilitation of Ring Opening: The N-oxide is instrumental in the subsequent cleavage of the quinazoline ring, a necessary step for the formation of the larger benzodiazepine scaffold.

This elegant chemical design allows for the construction of the complex benzodiazepine core from a more readily accessible six-membered heterocyclic system.

Synthetic Pathway: From Starting Material to Active Pharmaceutical Ingredient

The overall synthetic strategy can be dissected into two main stages: the construction of the key quinazoline 3-oxide intermediate and its subsequent transformation into chlordiazepoxide and diazepam.

Caption: Overall synthetic pathway from 2-amino-5-chlorobenzophenone to chlordiazepoxide and diazepam.

Synthesis of the Key Intermediate: this compound

The synthesis of this pivotal intermediate begins with the readily available 2-amino-5-chlorobenzophenone.

Step 1: Chloroacetylation of 2-Amino-5-chlorobenzophenone

-

Under a nitrogen atmosphere, a solution of 2-amino-5-chlorobenzophenone (0.1 mole) in ethyl acetate (200 ml) is cooled to 15°C.

-

With ice-water bath cooling, a 3 N aqueous solution of NaOH (0.11 mole) is added while maintaining the temperature between 15°C and 20°C.

-

This is followed by the dropwise addition of chloroacetyl chloride (0.11 mole).

-

The reaction mixture is stirred until the chloroacetylation is complete, yielding 2-chloroacetamido-5-chlorobenzophenone.

Causality of Experimental Choices:

-

Nitrogen Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.

-

Ethyl Acetate as Solvent: Provides good solubility for the reactants and is relatively non-reactive under the reaction conditions.

-

Low Temperature Control: The reaction is exothermic, and maintaining a low temperature minimizes the formation of byproducts and prevents degradation of the starting material and product.

-

Aqueous NaOH: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Step 2: Iminochloride Formation and Cyclization

-

The 2-chloroacetamido-5-chlorobenzophenone is then treated with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to form the corresponding iminochloride, 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.

-

This intermediate undergoes spontaneous cyclization to yield this compound.[4]

-

The product can be isolated and purified by crystallization from a suitable solvent system like methylene chloride and n-hexane.[4]

Caption: Experimental workflow for the synthesis of the key quinazoline 3-oxide intermediate.

The Ring Expansion Cascade: Synthesis of Chlordiazepoxide

The reaction of this compound with methylamine is a classic example of a ring expansion reaction, leading to the formation of chlordiazepoxide.

Mechanism of Ring Expansion:

The currently accepted mechanism proceeds through a series of well-defined steps:

-

Nucleophilic Attack: Methylamine, a potent nucleophile, attacks the electrophilic C2 carbon of the quinazoline 3-oxide. This is the rate-determining step and is facilitated by the activating effect of the N-oxide.

-

Ring Opening: The resulting intermediate undergoes a ring-opening of the quinazoline nucleus to form an oxime intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the oxime moiety then acts as an internal nucleophile, displacing the chlorine atom on the side chain to form the seven-membered benzodiazepine ring.[6][7]

Caption: Detailed mechanism of the ring expansion of the quinazoline 3-oxide to chlordiazepoxide.

Experimental Protocol:

A solution of this compound in a suitable solvent, such as methanol or ethanol, is treated with an excess of methylamine. The reaction is typically stirred at room temperature until completion. The product, chlordiazepoxide, can then be isolated by crystallization.

Causality of Experimental Choices:

-

Excess Methylamine: Ensures complete consumption of the starting material and drives the reaction towards the product.

-

Polar Protic Solvent (Methanol/Ethanol): Solubilizes the reactants and can facilitate the proton transfer steps involved in the mechanism.

Conversion to Diazepam: A Two-Step Transformation

Chlordiazepoxide can be further converted to diazepam, another blockbuster benzodiazepine, through a two-step process involving hydrolysis and deoxygenation.

Mechanism of Conversion:

-

Acid-Catalyzed Hydrolysis: Treatment of chlordiazepoxide with an acid, such as hydrochloric acid, results in the hydrolysis of the methylamino group at the C2 position, yielding a benzodiazepin-2-one 4-oxide intermediate.[6][7]

-

Deoxygenation: The N-oxide is then removed by a reducing agent, typically a low-valent phosphorus compound like phosphorus trichloride (PCl₃), to afford diazepam.[6][7]

Experimental Protocol:

-

Chlordiazepoxide is dissolved in an acidic medium and heated to effect hydrolysis.

-

After the hydrolysis is complete, the reaction mixture is treated with a deoxygenating agent like PCl₃.

-

The final product, diazepam, is then isolated and purified.

Quantitative Data and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| This compound | C₁₅H₁₀Cl₂N₂O | 305.16 | 132-134 | ~60-70 |

| Chlordiazepoxide | C₁₆H₁₄ClN₃O | 299.76 | 236-236.5 | High |

| Diazepam | C₁₆H₁₃ClN₂O | 284.74 | 130-134 | High |

Spectroscopic Characterization

A summary of the key spectroscopic data for the intermediate and final products is provided below for reference.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| This compound | 7.2-8.0 (m, 8H, Ar-H), 4.8 (s, 2H, CH₂Cl) | Signals in the aromatic region (120-150), C=N (~160), CH₂Cl (~45) | ~1610 (C=N), ~1300 (N-O), ~750 (C-Cl) | 304, 306 (M⁺) |

| Chlordiazepoxide | 7.2-7.6 (m, 9H, Ar-H), 4.85 (s, 2H, CH₂), 3.2 (s, 3H, N-CH₃), ~8.4 (br s, 1H, NH) | Aromatic signals, C=N (~168), C-N (~162), CH₂ (~56), N-CH₃ (~34) | ~3300 (N-H), ~1620 (C=N), ~1600 (C=C) | 299, 301 (M⁺) |

| Diazepam | 7.2-7.7 (m, 9H, Ar-H), 4.4 (s, 2H, CH₂), 3.4 (s, 3H, N-CH₃) | Aromatic signals, C=O (~168), C=N (~161), CH₂ (~55), N-CH₃ (~36) | ~1680 (C=O, amide), ~1615 (C=N), ~1600 (C=C) | 284, 286 (M⁺) |

(Note: Specific chemical shifts and peak intensities may vary depending on the solvent and instrument used.)[1][8][9][10][11][12][13][14][15][16]

Conclusion

The synthesis of benzodiazepines via the this compound intermediate is a testament to the ingenuity and, at times, serendipity of chemical research. This pathway not only provided access to a class of drugs that profoundly impacted medicine and society but also serves as a valuable case study in the strategic use of reactive intermediates and the application of ring expansion reactions in heterocyclic chemistry. For today's drug development professionals, a thorough understanding of this foundational chemistry offers not only historical perspective but also a source of inspiration for the design of novel synthetic routes to complex therapeutic agents.

References

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. Available at: [Link][6]

-

What is the mechanism of Chlordiazepoxide? - Patsnap Synapse. Available at: [Link][17]

-

The History of Benzodiazepines | Request PDF - ResearchGate. Available at: [Link][3]

-

US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents. Available at: [4]

-

Leo Sternbach and the benzodiazepines 60 years on: A revolutionary treatment for anxiety disorders - ResearchGate. Available at: [Link][5]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. Available at: [Link][19]

-

Quinazolines and 1,4-benzodiazepines. XXVII. Mechanism of ring enlargement of quinazoline 3-oxides with alkali to 1,4-benzodiazepin-2-one 4-oxides - PubMed. Available at: [Link][20]

-

Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. Available at: [Link][8]

-

Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Available at: [Link][9]

-

Quinazolines and 1,4-Benzodiazepines. XXVII.1 Mechanism of Ring Enlargement of Quinazoline 3-Oxides with Alkali2 to 1,4-Benzodiazepin-2-one 4-Oxides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link][21]

-

Chlordiazepoxide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link][10]

-

Chlordiazepoxide - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link][11]

-

Chlordiazepoxide - StatPearls - NCBI Bookshelf - NIH. Available at: [Link][22]

-

6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC - NIH. Available at: [Link][23]

-

1H and 13C-NMR data of compounds 2 – 4 - ResearchGate. Available at: [Link][12]

-

Chlordiazepoxide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link][24]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available at: [Link][13]

-

Chlordiazepoxide - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link][25]

-

Diazepam - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link][14]

-

Diazepam - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link][15]

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - MDPI. Available at: [Link][7]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link][16]

-

2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828. Available at: [Link][26]

-

Chlordiazepoxide to diazepam equivalence in hypnotic withdrawal - GP Notebook. Available at: [Link][27]

-

Stimulatory Effects of Chlordiazepoxide, Diazepam and Oxazepam on the Drug-Metabolizing Enzymes in Microsomes - PubMed. Available at: [Link][28]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. benzo.org.uk [benzo.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. Chlordiazepoxide [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. acgpubs.org [acgpubs.org]

- 14. Diazepam [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]

- 18. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 19. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinazolines and 1,4-benzodiazepines. XXVII. Mechanism of ring enlargement of quinazoline 3-oxides with alkali to 1,4-benzodiazepin-2-one 4-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chlordiazepoxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 25. Chlordiazepoxide [webbook.nist.gov]

- 26. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. gpnotebook.com [gpnotebook.com]

- 28. Stimulatory effects of chlordiazepoxide, diazepam and oxazepam on the drug-metabolizing enzymes in microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Overview

Introducing 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

This compound is a heterocyclic compound belonging to the quinazoline 3-oxide class.[1][2][3] The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[4] The N-oxide moiety and various substituents on the quinazoline ring, such as the chloro and chloromethyl groups in the title compound, play a crucial role in its chemical reactivity and potential as an intermediate in the synthesis of more complex molecules, including benzodiazepine analogues.[1][5] The molecular formula of the compound is C15H10Cl2N2O, and its molecular weight is approximately 305.16 g/mol .[6][7]

The Imperative of Solubility in Pharmaceutical Research

The solubility of a compound is a critical physicochemical property that profoundly influences its utility in drug discovery and development.[8] Adequate solubility is essential for:

-

Formulation Development: The ability to dissolve a compound in a suitable solvent system is fundamental to creating viable dosage forms.

-

Purification and Crystallization: Selective crystallization from different solvents is a primary method for purifying chemical compounds.

-

Analytical Characterization: Preparing solutions of known concentrations is necessary for various analytical techniques, such as chromatography and spectroscopy.

-

Biological Assays: In vitro and in vivo studies require the compound to be in a dissolved state to interact with biological targets.

Understanding the solubility profile of this compound in a range of organic solvents is therefore a prerequisite for its effective application in research and development.

Part 2: Theoretical Solubility Profile

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." An analysis of the structure of this compound provides insights into its expected solubility:

-

Quinazoline Core: The fused aromatic ring system is largely nonpolar and hydrophobic.

-

Phenyl Group: The C4-phenyl substituent further contributes to the nonpolar character of the molecule.

-

Chloro Substituents: The chloro group on the quinazoline ring and the chloromethyl group at the C2 position are electron-withdrawing and add to the molecule's size and polarizability.

-

N-oxide Moiety: The N-oxide group is a highly polar functionality capable of acting as a hydrogen bond acceptor. This feature is expected to enhance solubility in polar solvents.

Based on this structural analysis, the compound is predicted to have moderate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexane or highly polar protic solvents like water. Its optimal solubility is anticipated in moderately polar aprotic and polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the N-oxide group.

Part 3: Experimental Determination of Solubility

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-